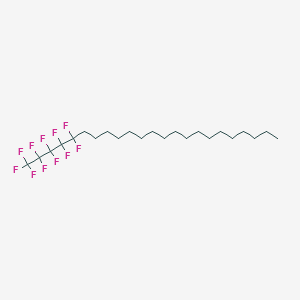![molecular formula C23H28F2O6 B12080725 [6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate: is a synthetic corticosteroid derivative. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in pharmaceutical formulations, particularly in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of fluorine atoms at the 6 and 9 positions using reagents like diethylaminosulfur trifluoride (DAST).
Hydroxylation: Introduction of hydroxyl groups at the 11 and 17 positions using oxidizing agents such as osmium tetroxide.
Acetylation: Acetylation of the hydroxyl group at the 17 position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned steps. The process is optimized for high yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference standard in analytical chemistry for method development and validation.
Biology:
- Studied for its effects on cellular signaling pathways and gene expression.
Medicine:
- Used in the formulation of anti-inflammatory and immunosuppressive drugs.
- Investigated for its potential in treating various inflammatory and autoimmune diseases.
Industry:
- Utilized in the production of pharmaceutical formulations and as a quality control standard.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. Key molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response.
Comparación Con Compuestos Similares
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lacks fluorine atoms.
Dexamethasone: Another potent corticosteroid with a similar mechanism of action but different structural modifications.
Betamethasone: Similar to dexamethasone but with different stereochemistry.
Uniqueness:
- The presence of fluorine atoms at the 6 and 9 positions enhances the compound’s potency and metabolic stability compared to non-fluorinated corticosteroids.
- The specific acetylation at the 17 position provides unique pharmacokinetic properties, making it more effective in certain therapeutic applications.
Propiedades
Fórmula molecular |
C23H28F2O6 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
[6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3 |
Clave InChI |
FUMLBBSUGDKFDL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
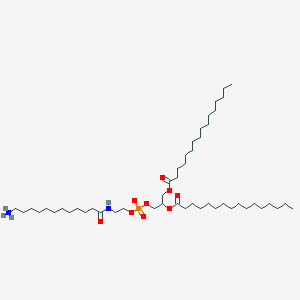
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
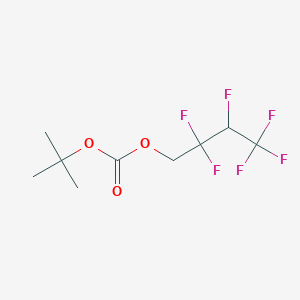
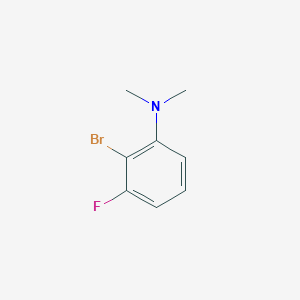
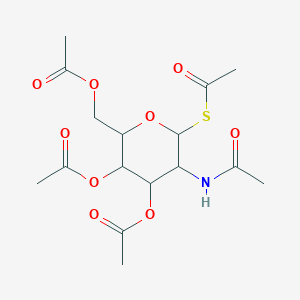
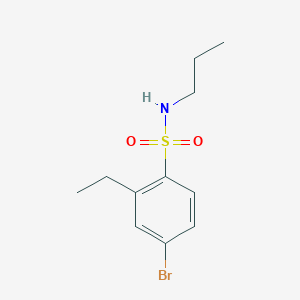
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)
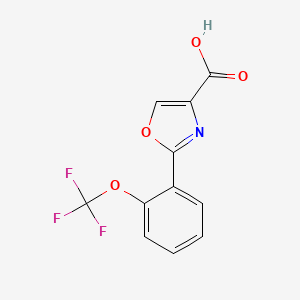
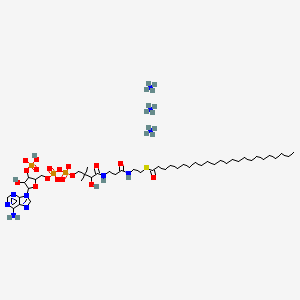

![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)
